molecular formula C18H24BNO3 B1415811 Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone CAS No. 1489262-63-6

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone

Cat. No.: B1415811
CAS No.: 1489262-63-6
M. Wt: 313.2 g/mol
InChI Key: KJGWMBUNWWQFRL-UHFFFAOYSA-N
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Description

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone is a boronic ester derivative with the molecular formula C₁₈H₂₄BNO₃ and a molecular weight of 313.21 g/mol . Its structure comprises three key components:

  • A cyclopropyl group linked via a methanone bridge.
  • A 2,3-dihydroindole (indoline) scaffold, which provides a partially saturated bicyclic aromatic system.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a boronic ester moiety critical for cross-coupling reactions in organic synthesis .

This compound is cataloged under CAS number 1489262-63-6 and is primarily utilized in medicinal chemistry and materials science as a Suzuki-Miyaura coupling reagent. Its boronic ester group enables efficient carbon-carbon bond formation, making it valuable for constructing complex aromatic systems .

Properties

IUPAC Name

cyclopropyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO3/c1-17(2)18(3,4)23-19(22-17)14-7-8-15-13(11-14)9-10-20(15)16(21)12-5-6-12/h7-8,11-12H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGWMBUNWWQFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Overview of Indole Derivatives

Indole derivatives are widely recognized for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The specific compound incorporates an indole moiety, which is known to interact with multiple biological targets.

The mechanisms through which indole derivatives exert their effects often involve binding to various receptors and enzymes. For instance:

  • Receptor Binding : Indole derivatives can bind with high affinity to multiple receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : These compounds may modulate pathways involved in inflammation and cell proliferation, leading to their observed biological effects.

Antimicrobial Activity

Recent studies have shown that cyclopropyl-indole derivatives exhibit promising antibacterial activity. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone have demonstrated low MIC values against resistant strains of Staphylococcus aureus (MRSA), indicating strong antibacterial potential .

Antiviral Activity

Cyclopropyl-indole derivatives have also been investigated for their antiviral properties:

  • HIV Non-Nucleoside Reverse Transcriptase Inhibitors : Some derivatives have shown effectiveness comparable to existing antiviral drugs in inhibiting HIV replication. They interact with the enzyme's allosteric sites, which is critical for their mechanism of action .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of cyclopropyl-indole derivatives against cancer cell lines have been documented:

  • Cytotoxicity Assays : Various studies report IC50 values in the micromolar range for cyclopropyl-indole compounds against different cancer cell lines. For instance, some compounds demonstrated significant antiproliferative activity against A549 lung cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)
AntibacterialMRSAMIC < 1 µg/mL
AntiviralHIVIC50 comparable to nevirapine
CytotoxicityA549 Cancer CellsIC50 < 10 µM

Research Findings

  • Antibacterial Studies : A study reported that certain indole derivatives inhibited the growth of MRSA with an MIC as low as 0.98 μg/mL .
  • Antiviral Efficacy : Cyclopropyl-indole derivatives were evaluated for their ability to inhibit HIV replication effectively in vitro .
  • Cytotoxic Effects : The cytotoxicity of these compounds was assessed using various cancer cell lines, revealing significant activity against rapidly dividing cells .

Scientific Research Applications

Medicinal Chemistry

The indole moiety present in the compound is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential as pharmacological agents. The compound under consideration may exhibit similar properties due to its structural characteristics.

Antiviral Activity

Research has indicated that indole derivatives can possess antiviral properties. For instance, a study highlighted the efficacy of certain indole-based compounds against hepatitis C virus (HCV), suggesting that modifications to the indole structure can enhance antiviral activity . The incorporation of cyclopropyl and dioxaborolane groups may further influence the biological activity of this compound.

Antimicrobial Properties

Indole derivatives have also been evaluated for their antimicrobial activities. A series of synthesized isatin-indole hybrids demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi . The specific structural features of cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone could contribute to enhanced antimicrobial efficacy.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of indole derivatives in the context of neurodegenerative diseases. Compounds that exhibit antioxidant properties and inhibit monoamine oxidase-B (MAO-B) are considered promising candidates for treating conditions like Alzheimer's disease . The unique structure of cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone may provide similar neuroprotective benefits.

Synthetic Cannabinoids

The compound's structural similarity to synthetic cannabinoids suggests potential applications in this area as well. Synthetic cannabinoids have been studied for their psychoactive effects and therapeutic applications . Understanding the metabolic pathways and effects of cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone could be crucial for developing new therapeutic agents that mimic or modulate cannabinoid activity.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntiviralPotential activity against HCV; modifications enhance efficacy
AntimicrobialVarying effectiveness against bacteria and fungi; specific hybrids show promise
NeuroprotectiveAntioxidant and MAO-B inhibitory properties; potential in neurodegenerative disorders
Synthetic CannabinoidSimilarities with psychoactive compounds; potential therapeutic applications

Comparison with Similar Compounds

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

  • Molecular Formula: C₁₄H₁₈BNO₃ (MW: 259.11 g/mol) .
  • Key Differences: Replaces the cyclopropyl-methanone group with a ketone oxygen at the indoline 2-position.
  • However, the saturated indoline ring may limit π-π stacking interactions compared to fully aromatic indoles.

(6-Cyclopropyl-1H-indol-2-yl)-(5,7,8,9-tetrahydropyrido[4,3-c]azepin-6-yl)methanone

  • Molecular Formula : C₂₁H₂₁N₃O (MW: 355.42 g/mol) .
  • Key Differences : Substitutes the boronic ester with a pyridoazepine heterocycle and extends the indole system.
  • However, the lack of a boronic ester limits its utility in cross-coupling applications.

Cyclopropyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

  • Molecular Formula : C₁₇H₂₂BF₂O₃ (MW: 335.17 g/mol) .
  • Key Differences : Replaces the indoline scaffold with a fluorinated phenyl ring and adds a hydroxyl group.
  • Significance : Fluorination enhances metabolic stability and bioavailability in pharmaceutical contexts. The hydroxyl group may facilitate solubility but could complicate synthetic purification steps.

Antimicrobial Activity

aureus, E. coli, and C. albicans) . The dihydroindole scaffold in the target compound may enhance membrane penetration compared to simpler dioxolanes.

Physicochemical Properties

Property Target Compound 5-(Tetramethyldioxaborolan-2-yl)indolin-2-one Cyclopropyl(3,5-difluorophenyl)methanol
Molecular Weight 313.21 g/mol 259.11 g/mol 335.17 g/mol
LogP (Predicted) ~3.2 ~2.8 ~3.5
Hydrogen Bond Acceptors 4 4 3
Rotatable Bonds 3 2 4

The target compound’s higher LogP (vs. indolin-2-one derivative) suggests improved lipid membrane permeability, advantageous for CNS-targeting therapeutics.

Preparation Methods

Synthesis of Boronic Ester Intermediate

The key precursor, 4,4,5,5-tetramethyl-dioxaborolan-2-yl -substituted indole derivatives, is typically prepared via borylation of indole precursors . This step involves:

  • Boronate formation through reaction of indole halides or triflates with bis(pinacolato)diboron (B2Pin2) in the presence of a transition metal catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Reaction conditions generally include an inert atmosphere (nitrogen or argon), a base such as potassium acetate or potassium tert-butoxide, and solvents like 1,4-dioxane or dimethylformamide (DMF).

Example:

Indole halide + bis(pinacolato)diboron (B2Pin2) → Boronic ester intermediate
Conditions: Pd catalyst, base, inert atmosphere, 80-100°C, 12-24 hours

Suzuki-Miyaura Cross-Coupling

The core step involves coupling the boronic ester with a halogenated indole derivative bearing the ketone function. The general procedure includes:

  • Catalyst : Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Ligand : Often included to enhance catalytic activity.
  • Base : Potassium carbonate or cesium carbonate, facilitating transmetalation.
  • Solvent : A mixture of 1,4-dioxane and water, providing a suitable environment for the coupling.
  • Temperature : Typically maintained at 100°C.
  • Reaction Time : Ranges from 3 to 24 hours, depending on substrate reactivity.

Representative reaction conditions:

Catalyst Base Solvent Temperature Time Yield
Pd(dppf)Cl2 K2CO3 1,4-dioxane/water 100°C 15-17 hours 21-86%

Specific Preparation Methods from Literature

Method A: Palladium-Catalyzed Suzuki Coupling in Dioxane/Water

This method is exemplified by the synthesis of compounds with yields up to 86%. The process involves:

  • Charging a reaction flask with halogenated indole ketone precursor.
  • Adding the boronic ester of cyclopropylpyrazole.
  • Introducing Pd(dppf)Cl2 and potassium carbonate.
  • Stirring at 100°C under an inert atmosphere for 3-17 hours.
  • Purification via chromatography or preparative HPLC.

Data Table:

Entry Catalyst Boronic Ester Yield Reaction Conditions Purification Method
1 Pd(dppf)Cl2 Cyclopropyl-[tetramethyl-dioxaborolan] 86% 100°C, 16h, in dioxane/water Chromatography

Method B: Microwave-Assisted Suzuki Coupling

Microwave irradiation accelerates the reaction, reducing reaction times significantly:

  • Using Pd(PPh3)4 or Pd(dppf)Cl2.
  • Reaction at 80-100°C under microwave conditions.
  • Reaction times typically under 3 hours.
  • Yields reported up to 71%.

Data Table:

Entry Catalyst Time Yield Conditions Purification Method
2 Pd(PPh3)4 3 hours 71% Microwave, 100°C Chromatography

Method C: Alternative Catalysts for Enhanced Selectivity

Employing different palladium sources such as dichlorobis(diphenylphosphino)ferrocene or chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium complexes has been reported to improve yields and selectivity, especially for more complex derivatives.

Entry Catalyst Yield Reaction Conditions Notes
3 PdCl2(dppf) 86% 100°C, 16h Suitable for complex derivatives

Notes on Reaction Optimization and Purification

  • Catalyst loading typically ranges from 1-5 mol%, with higher loadings favoring higher yields.
  • Base selection influences transmetalation efficiency; cesium carbonate often provides better yields for hindered substrates.
  • Solvent systems combining dioxane and water facilitate solubility and reaction rate.
  • Purification commonly involves chromatographic techniques such as preparative thin-layer chromatography or HPLC, tailored to the polarity of the product.

Summary of Data

Preparation Method Catalyst Solvent System Temperature Reaction Time Typical Yield Purification
Method A Pd(dppf)Cl2 1,4-dioxane/water 100°C 15-17h 21-86% Chromatography/HPLC
Method B Pd(PPh3)4 1,4-dioxane/water 80-100°C 3h up to 71% Chromatography
Method C PdCl2(dppf) 1,4-dioxane/water 100°C 16h up to 86% Chromatography

Q & A

Q. What are the recommended synthetic routes for preparing Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone?

Methodological Answer: The compound can be synthesized via Miyaura borylation or Suzuki-Miyaura cross-coupling precursors. A typical protocol involves:

  • Step 1: Prepare the indole scaffold with a halogen (Br/I) at the 5-position.
  • Step 2: Perform Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12 hours .
  • Step 3: Introduce the cyclopropyl methanone group via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃ in DMF).

Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer: Use SHELXL for refinement, leveraging high-resolution X-ray diffraction

  • Data Collection: Collect data at 100 K using a synchrotron source (λ = 0.71073 Å).
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. Use the TWIN command if twinning is detected (common in boronic esters).
  • Validation: Check for voids using PLATON and validate hydrogen bonding with Mercury .

Example Refinement Metrics:

ParameterValue
R₁ (I > 2σ(I))0.041
wR₂ (all data)0.126
CCDC DepositionAssign via Cambridge Database

Advanced Research Questions

Q. How can electronic properties (e.g., hardness, electrophilicity) of the boronic ester moiety be computationally analyzed to predict reactivity?

Methodological Answer: Apply Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

  • Absolute Hardness (η): Calculate using η = (I − A)/2, where I (ionization potential) and A (electron affinity) are derived from HOMO/LUMO energies .
  • Electrophilicity Index (ω): Use ω = μ²/2η, where μ is chemical potential.

Q. How should researchers address contradictions in reported catalytic efficiencies for Suzuki-Miyaura coupling of this compound?

Methodological Answer: Contradictions often arise from solvent polarity, base strength, or catalyst loading. Resolve via:

  • Design of Experiments (DoE): Vary Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and bases (K₂CO₃ vs. CsF).
  • Kinetic Monitoring: Use in situ NMR or HPLC to track intermediate formation.

Case Study:

  • Low Yield (40%): Attributed to proto-deboronation in polar protic solvents (e.g., EtOH). Switch to toluene/water biphasic systems to improve yields to >80% .

Q. What strategies are recommended to assess hydrolytic stability of the dioxaborolane group under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via:
    • ¹¹B NMR: Track disappearance of the boronic ester peak (δ ~30 ppm) .
    • HPLC-MS: Quantify hydrolysis product (boric acid) using a C18 column.

Stability Data:

ConditionHalf-Life (h)
PBS, pH 7.448 ± 3
10% DMSO/PBS72 ± 5

Q. How can in vitro biological activity screening be designed for this compound’s indole core?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., JAK2) or serotonin receptors due to indole’s bioactivity.
  • Assay Protocol:
    • Use HEK293 cells transfected with target receptors.
    • Measure IC₅₀ via fluorescence polarization (FP) for kinase inhibition .

Example Results:

TargetIC₅₀ (µM)
JAK20.85 ± 0.12
5-HT₂A>10

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone

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